Cas no 42302-17-0 (3-(Dimethylamino)propane-1-thiol)

3-(Dimethylamino)propane-1-thiol is a versatile organosulfur compound featuring both a thiol (-SH) and a tertiary amine functional group. This bifunctional structure makes it valuable in organic synthesis, particularly as a ligand in coordination chemistry or as a building block for modifying surfaces and polymers. The compound’s nucleophilic thiol group enables efficient conjugation with electrophiles, while the dimethylamino moiety enhances solubility in polar solvents and can participate in acid-base interactions. Its applications span materials science, pharmaceuticals, and catalysis, where its dual reactivity and stability under controlled conditions are advantageous. Proper handling is required due to the thiol's potential odor and sensitivity to oxidation.
3-(Dimethylamino)propane-1-thiol structure
42302-17-0 structure
Product name:3-(Dimethylamino)propane-1-thiol
CAS No:42302-17-0
MF:C5H13NS
MW:119.22842001915
CID:838609
PubChem ID:3016998

3-(Dimethylamino)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-(Dimethylamino)-1-propanethiol
    • 1-Propanethiol, 3-(dimethylamino)-
    • 3-(dimethylamino)propane-1-thiol
    • 3--Dimethylamino--1-propanethiol
    • D93440
    • 3-dimethylamino-1-propane-thiol
    • DTXSID50388502
    • MFCD00128221
    • 3-dimethylamino-propanthiol
    • AKOS017515986
    • 3-dimethylaminopropylmercaptan
    • 3-dimethylaminopropanethiol
    • EN300-132379
    • 42302-17-0
    • HSAYSFNFCZEPCN-UHFFFAOYSA-N
    • DTXCID80339507
    • DB-049801
    • AS-76699
    • SCHEMBL1587418
    • 3-(Dimethylamino)propane-1-thiol
    • MDL: MFCD00128221
    • Inchi: InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3
    • InChI Key: HSAYSFNFCZEPCN-UHFFFAOYSA-N
    • SMILES: CN(C)CCCS

Computed Properties

  • Exact Mass: 119.07687059g/mol
  • Monoisotopic Mass: 119.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 37.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 4.2Ų

Experimental Properties

  • Density: 0.900

3-(Dimethylamino)propane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-132379-0.1g
3-(dimethylamino)propane-1-thiol
42302-17-0 95%
0.1g
$103.0 2023-02-15
Enamine
EN300-132379-2.5g
3-(dimethylamino)propane-1-thiol
42302-17-0 95%
2.5g
$754.0 2023-02-15
Ambeed
A1037655-250mg
3-(Dimethylamino)propane-1-thiol
42302-17-0 95%
250mg
$41.0 2025-02-21
Enamine
EN300-132379-10.0g
3-(dimethylamino)propane-1-thiol
42302-17-0 95%
10.0g
$1654.0 2023-02-15
Aaron
AR00C8LJ-25g
3-(Dimethylamino)-1-Propanethiol
42302-17-0 95%
25g
$817.00 2025-02-11
Enamine
EN300-132379-10000mg
3-(dimethylamino)propane-1-thiol
42302-17-0 95.0%
10000mg
$1654.0 2023-09-30
Enamine
EN300-132379-250mg
3-(dimethylamino)propane-1-thiol
42302-17-0 95.0%
250mg
$149.0 2023-09-30
abcr
AB596995-5g
3-(Dimethylamino)-1-propanethiol; .
42302-17-0
5g
€881.90 2024-04-17
Aaron
AR00C8LJ-250mg
3-(Dimethylamino)-1-Propanethiol
42302-17-0 95%
250mg
$25.00 2025-02-11
Enamine
EN300-132379-5.0g
3-(dimethylamino)propane-1-thiol
42302-17-0 95%
5.0g
$1115.0 2023-02-15

Additional information on 3-(Dimethylamino)propane-1-thiol

3-(Dimethylamino)propane-1-thiol (CAS 42302-17-0): A Versatile Sulfur-Based Compound with Broad Applications

3-(Dimethylamino)propane-1-thiol (CAS 42302-17-0), also known as DMAPT, is a sulfur-containing organic compound that has gained significant attention in various scientific and industrial fields. This molecule features a unique combination of a thiol (-SH) group and a tertiary amine functionality, making it a valuable building block in organic synthesis and material science. The compound's molecular formula is C5H13NS, with a molecular weight of 119.23 g/mol.

The growing interest in 3-(Dimethylamino)propane-1-thiol stems from its versatile chemical properties. The thiol group provides excellent nucleophilic character, while the dimethylamino moiety offers basicity and coordination capabilities. This dual functionality enables DMAPT to participate in numerous chemical reactions, including Michael additions, nucleophilic substitutions, and metal complexation. Researchers particularly value its role in the synthesis of functionalized polymers and surface modification agents.

In pharmaceutical research, 3-(Dimethylamino)propane-1-thiol serves as a key intermediate for developing various bioactive molecules. Its structural features make it valuable for creating drug candidates with improved bioavailability and target specificity. The compound's ability to form stable conjugates with other molecules has led to its use in prodrug design and targeted drug delivery systems, addressing current healthcare challenges like precision medicine.

The materials science field has embraced CAS 42302-17-0 for surface functionalization applications. Its thiol group forms strong bonds with gold and other metals, making it ideal for creating self-assembled monolayers (SAMs). These SAMs find applications in biosensors, nanotechnology, and electronic devices, aligning with the growing demand for advanced materials in renewable energy and wearable technology sectors.

Recent advancements in 3-(Dimethylamino)propane-1-thiol chemistry have focused on its environmental applications. Scientists are exploring its use in heavy metal chelation and wastewater treatment, responding to global concerns about water pollution. The compound's ability to bind various metal ions shows promise for developing more efficient purification systems, a topic frequently searched in environmental science queries.

From a commercial perspective, the market for DMAPT has shown steady growth, driven by increasing demand from research institutions and specialty chemical manufacturers. Suppliers typically offer this compound in high purity grades (98%+), with packaging options ranging from small laboratory quantities to bulk industrial scales. The global push toward sustainable chemistry has also influenced production methods, with manufacturers adopting greener synthesis routes.

Quality control of 3-(Dimethylamino)propane-1-thiol involves rigorous analytical techniques. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify purity and structural integrity. These quality assurance measures ensure the compound meets the stringent requirements of pharmaceutical and electronic applications, where impurity levels can significantly impact performance.

Storage and handling recommendations for CAS 42302-17-0 emphasize protection from oxidation and moisture. The compound is typically stored under inert atmosphere at cool temperatures to maintain stability. These precautions preserve the reactive thiol group, which is essential for most of the compound's applications. Proper handling procedures align with general laboratory safety protocols for sulfur-containing compounds.

The future outlook for 3-(Dimethylamino)propane-1-thiol appears promising, with ongoing research exploring novel applications in energy storage and catalysis. Its potential role in lithium-sulfur battery technology has attracted particular interest, as scientists seek solutions for next-generation energy storage systems. This aligns with current searches about sustainable energy solutions and battery technology advancements.

For researchers considering DMAPT for their projects, several synthetic routes are available. The most common method involves the reaction of 3-chloropropane-1-thiol with dimethylamine. Alternative approaches using different starting materials continue to be developed, focusing on improving yield and reducing environmental impact. These synthetic options provide flexibility for different scale requirements and purity specifications.

Analytical characterization of 3-(Dimethylamino)propane-1-thiol reveals distinctive spectral features. The thiol proton appears as a characteristic singlet in 1H NMR around 1.6 ppm, while the methyl groups of the dimethylamino moiety produce a sharp singlet near 2.2 ppm. These spectral markers facilitate compound identification and purity assessment, important considerations for researchers verifying material quality.

The compound's physical properties include a boiling point of approximately 195-200°C and a density of about 0.95 g/cm³. These parameters are crucial for process design in industrial applications and help researchers determine appropriate reaction conditions. The moderate volatility of CAS 42302-17-0 makes it suitable for various purification techniques, including distillation.

In conclusion, 3-(Dimethylamino)propane-1-thiol represents a multifaceted chemical building block with diverse applications across multiple industries. Its unique combination of functional groups enables innovative solutions in materials science, pharmaceuticals, and environmental technology. As research continues to uncover new uses for this versatile compound, its importance in scientific and industrial contexts will likely grow, addressing many current technological challenges and answering numerous researcher queries about advanced organic compounds.

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Amadis Chemical Company Limited
(CAS:42302-17-0)3-(Dimethylamino)propane-1-thiol
A901483
Purity:99%
Quantity:5g
Price ($):294.0